1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1207050-36-9
VCID: VC6655787
InChI: InChI=1S/C24H20N4O6/c1-31-15-9-10-18(20(12-15)32-2)22-25-21(34-26-22)14-27-19-8-4-3-7-17(19)23(29)28(24(27)30)13-16-6-5-11-33-16/h3-12H,13-14H2,1-2H3
SMILES: COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5)OC
Molecular Formula: C24H20N4O6
Molecular Weight: 460.446

1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione

CAS No.: 1207050-36-9

Cat. No.: VC6655787

Molecular Formula: C24H20N4O6

Molecular Weight: 460.446

* For research use only. Not for human or veterinary use.

1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione - 1207050-36-9

Specification

CAS No. 1207050-36-9
Molecular Formula C24H20N4O6
Molecular Weight 460.446
IUPAC Name 1-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione
Standard InChI InChI=1S/C24H20N4O6/c1-31-15-9-10-18(20(12-15)32-2)22-25-21(34-26-22)14-27-19-8-4-3-7-17(19)23(29)28(24(27)30)13-16-6-5-11-33-16/h3-12H,13-14H2,1-2H3
Standard InChI Key BFSNWZCEQGURTG-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5)OC

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Analysis

The compound’s quinazoline-2,4(1H,3H)-dione scaffold consists of a bicyclic system with ketone groups at positions 2 and 4. At the 1-position, a methylene bridge connects the core to a 1,2,4-oxadiazole ring, which is further substituted with a 2,4-dimethoxyphenyl group. The 3-position hosts a furan-2-ylmethyl moiety via another methylene linker . This arrangement introduces multiple hydrogen-bond acceptors (e.g., oxadiazole oxygen, furan oxygen, and ketone groups), potentially enhancing interactions with biological targets.

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC24H20N4O6\text{C}_{24}\text{H}_{20}\text{N}_{4}\text{O}_{6}
Molecular Weight460.446 g/mol
IUPAC Name1-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione
SMILESCOC1=CC(=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5)OC
logP (Predicted)~3.5–4.0Estimated

The presence of methoxy groups (logP-enhancing) and polar heterocycles (solubility-limiting) suggests moderate lipophilicity, though experimental solubility data remain unreported.

Synthetic Pathways and Methodological Considerations

General Synthesis of Quinazoline-Dione Derivatives

While no explicit synthesis route for this compound is documented, analogous quinazoline-diones are typically synthesized through a multi-step process:

  • Core Formation: Condensation of anthranilic acid derivatives with urea or phosgene generates the quinazoline-2,4-dione nucleus .

  • Oxadiazole Incorporation: Cyclization of amidoximes or reaction of nitrile oxides with nitriles forms the 1,2,4-oxadiazole ring. For this compound, 2,4-dimethoxyphenyl-substituted precursors likely undergo [3+2] cycloaddition with nitrile oxides .

  • Alkylation: Introduction of the furan-2-ylmethyl group at the 3-position via nucleophilic substitution or Mitsunobu reaction, as evidenced by methods for related derivatives .

A proposed synthetic route is outlined below:

Anthranilic acidUrea, ΔQuinazoline-2,4-dioneK2CO3ClCH2OAd1-(Oxadiazolylmethyl) IntermediateFuran-2-ylmethyl HalideTarget Compound\text{Anthranilic acid} \xrightarrow{\text{Urea, Δ}} \text{Quinazoline-2,4-dione} \xrightarrow[\text{K}_2\text{CO}_3]{\text{ClCH}_2\text{OAd}} \text{1-(Oxadiazolylmethyl) Intermediate} \xrightarrow{\text{Furan-2-ylmethyl Halide}} \text{Target Compound}

where OAd\text{OAd} denotes the 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl group. Purification likely involves column chromatography and recrystallization, given the compound’s structural complexity .

CompoundR1 SubstituentR2 SubstituentMIC (µg/mL)Target Enzymes
This Compound3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethylFuran-2-ylmethylN/AHypothesized: Gyrase/IV
Analog 13 5-Mercapto-1,2,4-triazolylmethylPhenylmethyl2–4Gyrase (IC50: 0.8 µM)
Analog 15 Oxazolylmethyl4-Fluorophenylmethyl4–8Topoisomerase IV (IC50: 1.2 µM)

The absence of thiol or fluorophenyl groups in this compound may reduce toxicity but also limit potency compared to analogs . Further studies are needed to evaluate its efficacy spectrum and resistance profile.

Challenges and Future Directions

Knowledge Gaps and Research Opportunities

  • Synthetic Optimization: Developing efficient routes to scale-up production while minimizing side reactions (e.g., oxadiazole ring-opening).

  • ADME Profiling: Predicting absorption, distribution, metabolism, and excretion using in silico models, given the lack of experimental pharmacokinetic data.

  • Target Validation: Confirming enzyme inhibition mechanisms via crystallography or mutagenesis studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator